Seloken

Beschreibung

Eigenschaften

IUPAC Name |

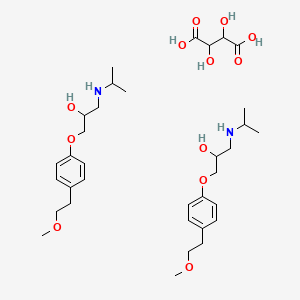

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULWPYYGQCFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-17-7 | |

| Record name | Metoprolol tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Guide to the Mechanisms of Action of Metoprolol Succinate and Metoprolol Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanisms of action of metoprolol (B1676517) succinate (B1194679) and metoprolol tartrate. While both formulations contain the same active moiety, metoprolol, a cardioselective β1-adrenergic receptor antagonist, their distinct salt forms and pharmaceutical formulations result in significantly different pharmacokinetic and pharmacodynamic profiles. This difference is critical for their respective clinical applications and therapeutic outcomes. This document outlines the core molecular mechanism, compares the pharmacokinetic and clinical profiles, and details the experimental protocols used to characterize these agents.

Core Mechanism of Action: β1-Adrenergic Receptor Blockade

Metoprolol is a competitive, cardioselective β1-adrenergic receptor antagonist. Its primary mechanism of action is identical for both the succinate and tartrate salts. Metoprolol selectively binds to β1-receptors, which are predominantly located in cardiac muscle, thereby preventing the binding of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine.[1][2]

This blockade disrupts the downstream signaling cascade typically initiated by catecholamine binding. Specifically, it inhibits the Gs alpha subunit of the G-protein coupled receptor, which in turn prevents the activation of adenylyl cyclase. This leads to reduced intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently decreased activation of Protein Kinase A (PKA).[1][3][4] The physiological consequences of this blockade are central to metoprolol's therapeutic effects:

-

Negative Chronotropy: Reduced heart rate, particularly during exercise or stress.[1][3]

-

Negative Inotropy: Decreased myocardial contractility, leading to a reduction in cardiac output.[3]

-

Reduced Blood Pressure: A combined effect of decreased cardiac output and inhibition of renin release from the kidneys.[3]

Formulation and Pharmacokinetics: The Succinate-Tartrate Distinction

The crucial difference between metoprolol succinate and metoprolol tartrate lies in their formulation, which dictates their pharmacokinetic profiles. Metoprolol tartrate is an immediate-release (IR) formulation, whereas metoprolol succinate is an extended-release (ER) formulation designed for once-daily administration.[5][6]

-

Metoprolol Tartrate (Immediate-Release): This salt form is rapidly and completely absorbed, leading to a sharp peak in plasma concentration within 1-2 hours, followed by a relatively rapid decline.[5] This necessitates multiple daily doses (typically twice daily) to maintain therapeutic levels.[6]

-

Metoprolol Succinate (Extended-Release): This formulation consists of controlled-release pellets that gradually release metoprolol over approximately 20-24 hours.[5][7] This results in a smoother plasma concentration profile, avoiding the high peaks and low troughs associated with the tartrate form.[5][8]

This difference in release profiles is the primary determinant of their clinical use and efficacy in specific conditions.

Quantitative Pharmacokinetic Data

The differing release mechanisms lead to distinct pharmacokinetic parameters, which have been quantified in numerous studies.

| Parameter | Metoprolol Tartrate (Immediate-Release) | Metoprolol Succinate (Extended-Release) | Reference(s) |

| Dosing Frequency | Typically 2-4 times daily | Once daily | [7][9] |

| Time to Peak (Tmax) | ~1-2 hours | Slower, more prolonged absorption phase | [5] |

| Peak Concentration (Cmax) | High peaks after each dose | Significantly lower Cmax than equivalent IR dose | [2] |

| Plasma Fluctuation | High peak-to-trough ratio | Low peak-to-trough ratio; consistent levels | [5][8] |

| Elimination Half-life | ~3-4 hours | ~3-7 hours (active moiety half-life) | [9] |

| Bioavailability | ~50% due to first-pass metabolism | Reduced by ~20-30% vs. IR tablets, but clinically insignificant for effect | [10] |

Comparative Clinical Efficacy

The pharmacokinetic differences directly translate to distinct clinical applications and evidence-based recommendations. The consistent β1-blockade provided by metoprolol succinate is crucial for managing chronic conditions like heart failure, while the rapid action of metoprolol tartrate is suited for acute events.

| Indication | Metoprolol Tartrate | Metoprolol Succinate | Rationale & Key Evidence | Reference(s) |

| Hypertension | Approved | Approved | Both are effective. Succinate offers better adherence due to once-daily dosing. | [7][9] |

| Angina Pectoris | Approved | Approved | Both reduce myocardial oxygen demand. Succinate provides 24-hour protection. | [7][9] |

| Heart Failure (HFrEF) | Not FDA-approved; inferior outcomes | Preferred Agent; FDA-approved | MERIT-HF Trial: Succinate demonstrated a 34% reduction in mortality vs. placebo. Provides consistent neurohormonal blockade without sharp hemodynamic shifts. | [8][9][11] |

| Acute Myocardial Infarction | Approved (to reduce cardiovascular mortality) | Not FDA-approved for this indication | Used in the acute phase and for secondary prevention post-MI. | [9][11] |

Experimental Protocols

The characterization of metoprolol succinate and tartrate relies on standardized clinical and bioanalytical methodologies.

Protocol: Pharmacokinetic Bioequivalence Study

These studies are essential to compare the absorption rate and extent of different formulations.

-

Study Design: Typically an open-label, randomized, single-dose, two-way crossover design in healthy adult volunteers. A washout period of at least one week separates the two treatment periods.[8][12]

-

Subjects: Healthy, non-smoking volunteers, often screened for CYP2D6 metabolizer status.

-

Procedure:

-

Subjects are randomized into two sequences (e.g., Tartrate then Succinate, or Succinate then Tartrate).

-

After an overnight fast, a single oral dose of the assigned formulation is administered.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

-

Plasma is separated and stored at -20°C or lower until analysis.

-

After the washout period, subjects "cross over" to the other formulation and the procedure is repeated.

-

-

Analysis: Plasma concentrations of metoprolol are determined using a validated analytical method (see Protocol 4.2). Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated. Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC and Cmax fall within the 80-125% range.[8]

Protocol: Bioanalytical Method via LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard for accurately quantifying metoprolol in plasma.

-

Sample Preparation:

-

Thaw plasma samples and an internal standard (IS), such as metoprolol-d7 or bisoprolol, is added.[1][13]

-

Metoprolol and the IS are extracted from the plasma matrix using either liquid-liquid extraction (e.g., with methyl tertiary butyl ether or a diethyl ether/dichloromethane mixture) or protein precipitation (e.g., with methanol).[1][5][13]

-

The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

-

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm) is typically used.[5]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10mM ammonium (B1175870) acetate).[13][14]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored.

-

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration in unknown samples is determined by the ratio of the analyte peak area to the IS peak area. The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[13]

Protocol: Clinical Efficacy Trial (MERIT-HF)

This landmark trial established the benefit of metoprolol succinate in heart failure.

-

Objective: To determine the effect of metoprolol succinate CR/XL on total mortality in patients with chronic heart failure.[9]

-

Design: International, double-blind, randomized, placebo-controlled survival study.[9]

-

Patient Population: 3,991 patients aged 40-80 years with symptomatic CHF (NYHA class II-IV) and a left ventricular ejection fraction (LVEF) of ≤0.40. Patients were on standard therapy (e.g., ACE inhibitors, diuretics).[9]

-

Intervention: After a 2-week placebo run-in period, patients were randomized 1:1 to receive either metoprolol succinate CR/XL or a matching placebo.

-

Dosing: Treatment was initiated at 12.5 mg or 25 mg once daily (depending on NYHA class) and titrated upwards every two weeks, as tolerated, to a target dose of 200 mg once daily.[9]

-

Primary Endpoints: 1) All-cause mortality, and 2) The combined endpoint of all-cause mortality and all-cause hospitalizations.[9]

-

Follow-up: The mean follow-up was approximately one year, as the trial was stopped early due to a significant mortality benefit in the metoprolol group.[11]

Protocol: Comparative Efficacy Trial (COMET)

This trial compared metoprolol tartrate against a non-selective beta-blocker, carvedilol (B1668590).

-

Objective: To investigate whether beta-blockers with different pharmacological profiles (cardioselective vs. non-selective) exert different effects on morbidity and mortality in patients with chronic heart failure.[15]

-

Design: Multicenter, double-blind, randomized, parallel-group trial.[16]

-

Patient Population: 3,029 patients with chronic heart failure (NYHA class II-IV), LVEF <0.35, and a prior cardiovascular-related hospitalization.[16]

-

Intervention: Patients were randomized to receive either metoprolol tartrate (immediate-release) or carvedilol.

-

Dosing: The target dose for metoprolol tartrate was 50 mg twice daily, and for carvedilol, it was 25 mg twice daily. Doses were titrated over approximately 6 weeks.[3][7]

-

Primary Endpoint: All-cause mortality. A co-primary endpoint was the composite of all-cause mortality or all-cause hospital admission.[16]

-

Results: The trial found that carvedilol extended survival compared to the dose of metoprolol tartrate used in the study.[16]

Conclusion

The distinction between metoprolol succinate and metoprolol tartrate is a critical example of how pharmaceutical formulation governs therapeutic application. While their core mechanism of action—selective β1-adrenergic blockade—is identical, their pharmacokinetic profiles are fundamentally different. Metoprolol tartrate, an immediate-release formulation, produces high peak plasma concentrations and requires multiple daily doses, making it suitable for acute cardiovascular events. In contrast, metoprolol succinate, an extended-release formulation, provides consistent 24-hour plasma levels and β1-blockade with once-daily dosing. This profile has proven to be superior for the long-term management of chronic heart failure, where stable neurohormonal inhibition is paramount for improving survival. For researchers and drug developers, the case of metoprolol underscores the profound impact of drug delivery technology on clinical outcomes.

References

- 1. japsonline.com [japsonline.com]

- 2. Pharmacokinetic and pharmacodynamic comparison of metoprolol CR/ZOK once daily with conventional tablets once daily and in divided doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cardiologytrials.substack.com [cardiologytrials.substack.com]

- 4. Screening, endpoint classification, and safety monitoring in the Metoprolol CR/XL Randomised Intervention Trial in Congestive Heart Failure (MERIT-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carvedilol Or Metoprolol European Trial - American College of Cardiology [acc.org]

- 8. Pharmacokinetic and bioequivalent study of a generic Metoprolol tablet preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rationale, design, and organization of the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF). The International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. db.cbg-meb.nl [db.cbg-meb.nl]

- 11. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]

- 12. researchgate.net [researchgate.net]

- 13. eijppr.com [eijppr.com]

- 14. mdpi.com [mdpi.com]

- 15. Rationale and design of the carvedilol or metoprolol European trial in patients with chronic heart failure: COMET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of carvedilol and metoprolol on clinical outcomes in patients with chronic heart failure in the Carvedilol Or Metoprolol European Trial (COMET): randomised controlled trial [pubmed.ncbi.nlm.nih.gov]

The Long-Term Effects of Metoprolol on Cardiac Remodeling: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac remodeling, a compensatory response to cardiac injury or stress, ultimately leads to progressive heart failure. The sympathetic nervous system plays a pivotal role in this maladaptive process. Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of heart failure. This technical guide provides an in-depth analysis of the long-term effects of metoprolol on cardiac remodeling. We consolidate evidence from seminal clinical trials and preclinical studies, presenting quantitative data on its impact on cardiac structure and function. Furthermore, this guide details the molecular signaling pathways modulated by metoprolol and outlines common experimental protocols used to investigate its antiremodeling effects.

Introduction: Cardiac Remodeling and the Role of β-Adrenergic Blockade

Cardiac remodeling refers to the alterations in ventricular size, shape, mass, and function that occur in response to stimuli like myocardial infarction (MI), pressure overload, or volume overload.[1] While initially a compensatory mechanism to maintain cardiac output, chronic remodeling becomes maladaptive, contributing to the progression of heart failure (HF).[1] A key driver of this process is the sustained activation of the sympathetic nervous system and the subsequent excessive stimulation of β-adrenergic receptors (β-ARs) by catecholamines.[2]

Metoprolol, a cardioselective β1-AR blocker, counteracts the detrimental effects of chronic sympathetic activation.[3][4] Its long-term administration has been shown to improve survival, reduce hospitalizations, and reverse the pathological changes associated with left ventricular remodeling in patients with heart failure.[3][5][6] This "reverse remodeling" is characterized by a decrease in left ventricular volumes and an increase in ejection fraction.[1][7]

Molecular Mechanisms of Metoprolol in Cardiac Remodeling

Metoprolol's primary mechanism of action is the competitive, selective blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[4][8] This action initiates a cascade of downstream effects that collectively attenuate and reverse cardiac remodeling.

The β1-Adrenergic Receptor Signaling Pathway

Chronic stimulation of β1-ARs by catecholamines (e.g., norepinephrine) leads to a signaling cascade that promotes hypertrophy, apoptosis, and fibrosis. Metoprolol blocks the initiation of this cascade.

Caption: Metoprolol blocks catecholamine binding to β1-AR, inhibiting the downstream cAMP/PKA pathway.

Modulation of Fibrotic Pathways

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins like collagen, is a hallmark of remodeling.[9] Metoprolol has been shown to attenuate fibrosis by modulating key profibrotic signaling molecules.

-

TGF-β1 Pathway: Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine. Studies in canine models have shown that metoprolol can inhibit the secretion of TGF-β1 from adipocytes, thereby reducing the fibrotic response of cardiac fibroblasts.[10]

-

Collagen Synthesis: Preclinical studies in rat models of myocardial infarction demonstrate that metoprolol treatment can significantly reduce myocardial hydroxyproline (B1673980) content and interstitial collagen volume fraction, direct markers of collagen deposition.[11] In a canine model, metoprolol treatment led to a 46% reduction in replacement fibrosis and a 54% reduction in interstitial fibrosis.[12]

-

AKAP5-Calcineurin-NFAT Pathway: Recent research has highlighted a novel mechanism where metoprolol mitigates ischemic cardiac remodeling by restoring the expression of A-Kinase Anchoring Protein 5 (AKAP5).[13] This restoration is believed to regulate the calcineurin (PP2B)-NFAT signaling pathway, which is implicated in pathological hypertrophy and fibrosis.[2][13] Metoprolol treatment suppresses the injury-induced increase in the transcription factors NFATc3 and GATA4.[13]

Caption: Metoprolol attenuates fibrosis by inhibiting the secretion and action of profibrotic cytokines.

Quantitative Effects on Cardiac Structure and Function

The long-term administration of metoprolol results in measurable improvements in cardiac structure and function. Data from key clinical and preclinical studies are summarized below.

Clinical Evidence

Seminal clinical trials, such as the Metoprolol CR/XL Randomised Intervention Trial in Congestive Heart Failure (MERIT-HF), have provided robust evidence for the benefits of metoprolol.[5][14][15]

Table 1: Summary of Metoprolol's Effects on Cardiac Parameters in Human Clinical Trials

| Study (Trial) | Patient Population | Treatment Group (Metoprolol Dose) | Duration | Change in LVEF (%) | Change in LVESV / LVESVI | Change in LVEDV / LVEDVI |

| MERIT-HF (Substudy) [16] | Chronic Heart Failure (NYHA II-IV) | Metoprolol CR/XL (target 200 mg/day) | 6 Months | ▲ +8% (from 29% to 37%) | ▼ -26 mL/m² (from 107 to 81 mL/m²) | ▼ -24 mL/m² (from 150 to 126 mL/m²) |

| REVERT [7][17] | Asymptomatic Systolic Dysfunction (LVEF <40%) | Metoprolol Succinate (200 mg/day) | 12 Months | ▲ +6% (from 27% baseline) | ▼ -14 mL/m² | ▼ -14 mL/m² |

| REVERT [7][17] | Asymptomatic Systolic Dysfunction (LVEF <40%) | Metoprolol Succinate (50 mg/day) | 12 Months | ▲ +4% (from 27% baseline) | ▼ -8 mL/m² | ▼ -10 mL/m² (approx.) |

| RESOLVD (Pilot) [18] | Symptomatic CHF (Ischemic & Dilated) | Metoprolol CR (target 200 mg/day) | 24 Weeks | ▲ +2.4% (vs -0.05% in placebo) | ▼ -2 mL (vs +19 mL in placebo) | ▼ +6 mL (vs +23 mL in placebo) |

LVEF: Left Ventricular Ejection Fraction; LVESV(I): Left Ventricular End-Systolic Volume (Index); LVEDV(I): Left Ventricular End-Diastolic Volume (Index); ▲: Increase; ▼: Decrease.

In the landmark MERIT-HF trial, treatment with metoprolol CR/XL resulted in a 34% reduction in all-cause mortality, a 41% reduction in sudden death, and a 49% reduction in death from progressive heart failure.[5][15]

Preclinical Evidence

Animal models are crucial for elucidating the underlying mechanisms of metoprolol's action.

Table 2: Summary of Metoprolol's Effects in Preclinical Animal Models

| Study | Animal Model | Heart Failure Induction | Treatment (Metoprolol Dose) | Duration | Key Findings |

| Sabbah et al. [12] | Dog | Intracoronary Microembolizations | Metoprolol CR/XL (100 mg/day) | 3 Months | ▲ LVEF (+7%); ▼ LVESV (-4 mL); ▼ 54% Interstitial Fibrosis; ▼ 20% Myocyte Hypertrophy |

| Deng et al. [11] | Rat | Left Coronary Artery Ligation (MI) | Metoprolol (20 mg/kg/day) | 8 Weeks | ▼ Significant reduction in Myocardial Hydroxyproline and Interstitial Collagen Volume Fraction (ICVF) |

| Shi et al. [13] | Rat | Coronary Artery Ligation (MI) | Metoprolol (20 mg/kg/day) | 8 Weeks | ▼ Reduced HW/BW ratio; ▼ Decreased COL1 & COL3 expression; ▲ Restored cardiac AKAP5 expression |

| Li et al. [10] | Dog | Chronic Obstructive Sleep Apnea | Metoprolol Succinate | 12 Weeks | ▼ Attenuated EAT infiltration and left atrial fibrosis; ▼ Inhibited secretion of profibrotic adipokines (TGF-β1, Activin A) |

HW/BW: Heart Weight to Body Weight ratio; COL1/3: Collagen Type 1/3; EAT: Epicardial Adipose Tissue.

Experimental Protocols for Studying Metoprolol's Effects

Investigating the antiremodeling properties of metoprolol involves standardized preclinical models and specific methodologies.

Animal Model of Myocardial Infarction

A widely used model to induce cardiac remodeling is the surgical ligation of a coronary artery in rodents.[19][20]

Protocol: Myocardial Infarction by Left Anterior Descending (LAD) Artery Ligation in Rats [19]

-

Anesthesia and Ventilation: Anesthetize the rat (e.g., isoflurane) and provide mechanical ventilation.

-

Thoracotomy: Perform a left thoracotomy in the fourth intercostal space to expose the heart.

-

LAD Ligation: Identify the Left Anterior Descending (LAD) coronary artery. Pass a 6-0 silk suture underneath the LAD and tie it off to permanently occlude the artery.

-

Confirmation: Successful ligation is confirmed by visual blanching of the anterior ventricular wall and ST-segment elevation on an electrocardiogram (ECG).

-

Closure and Recovery: Close the chest cavity in layers. Provide post-operative analgesia and monitor the animal's recovery.

-

Metoprolol Administration: Begin metoprolol administration (e.g., 20-50 mg/kg/day via oral gavage) at a specified time point post-MI (e.g., 24 hours or several weeks later) and continue for the study duration (e.g., 8-12 weeks).[11][19]

Caption: Workflow for inducing cardiac remodeling and evaluating the effects of metoprolol therapy.

Key Endpoint Analyses

-

Echocardiography: A non-invasive method to serially assess cardiac function and dimensions (LVEF, LV volumes) throughout the study.[19]

-

Histology: Heart tissue is harvested, fixed, and sectioned. Stains like Masson's Trichrome or Picrosirius Red are used to visualize and quantify collagen deposition (fibrosis). Myocyte cross-sectional area is measured to assess hypertrophy.[12]

-

Molecular Biology:

-

Western Blot: To quantify the protein expression levels of key signaling molecules (e.g., AKAP5, NFATc3, GATA4) and fibrosis markers (e.g., Collagen I, TGF-β1).[13][21]

-

RT-PCR: To measure the mRNA expression levels of target genes.[21]

-

Hydroxyproline Assay: A biochemical method to quantify the total collagen content in myocardial tissue.[11]

-

Conclusion

Long-term therapy with metoprolol is a clinically proven strategy to induce reverse cardiac remodeling in patients with heart failure. Its efficacy stems from the selective blockade of β1-adrenergic receptors, which attenuates the deleterious downstream signaling that drives myocyte hypertrophy, apoptosis, and myocardial fibrosis. Metoprolol's beneficial effects are quantifiable, leading to significant reductions in left ventricular volumes and improvements in ejection fraction. The molecular mechanisms are multifaceted, involving the modulation of canonical β-adrenergic pathways as well as specific profibrotic and hypertrophic signaling cascades. The preclinical models and experimental protocols outlined herein provide a robust framework for the continued investigation of β-blockers and the development of novel antiremodeling therapeutics.

References

- 1. Reverse remodeling in heart failure--mechanisms and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pathway and network review on beta-adrenoceptor signaling and beta blockers in cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. clinicalcardiology.org [clinicalcardiology.org]

- 6. droracle.ai [droracle.ai]

- 7. ahajournals.org [ahajournals.org]

- 8. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 9. Mechanisms of cardiac collagen deposition in experimental models and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. [Effects of carvedilol and metoprolol on cardiac fibrosis in rats with experimental myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of long-term monotherapy with metoprolol CR/XL on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metoprolol Mitigates Ischemic Heart Remodeling and Fibrosis by Increasing the Expression of AKAP5 in Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MERIT-HF mortality and morbidity data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Molecular Pharmacology of Metoprolol Binding Sites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is intrinsically linked to its molecular interactions with its primary target, the β1-adrenergic receptor (β1-AR), and the subsequent modulation of downstream signaling pathways. This technical guide provides a comprehensive overview of the molecular pharmacology of metoprolol binding sites, with a focus on its receptor affinity, stereoselectivity, and the intricate signaling cascades it influences. Detailed experimental protocols and quantitative binding data are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Metoprolol is a competitive antagonist that selectively blocks β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This blockade counteracts the effects of catecholamines like norepinephrine (B1679862) and epinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Metoprolol is administered as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being significantly more potent in its β1-blocking activity. A thorough understanding of the molecular interactions at the metoprolol binding site is crucial for optimizing therapeutic strategies and developing novel cardiovascular drugs.

Metoprolol Binding Sites and Receptor Affinity

The primary binding site for metoprolol is the β1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The affinity of metoprolol for its receptor is a key determinant of its potency and is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). These values are often determined through radioligand binding assays.

Stereoselectivity of Metoprolol Binding

Metoprolol possesses a chiral center, resulting in two enantiomers: (S)-metoprolol and (R)-metoprolol. The (S)-enantiomer exhibits a substantially higher affinity for the β1-adrenergic receptor compared to the (R)-enantiomer.[2] This stereoselectivity is a critical aspect of its pharmacology.

Table 1: Binding Affinity of Metoprolol Enantiomers for β1- and β2-Adrenergic Receptors in Guinea Pig Myocardium [2]

| Enantiomer | Receptor Subtype | -logKd (M) |

| (S)-Metoprolol | β1 | 7.73 ± 0.10 |

| (R)-Metoprolol | β1 | 5.00 ± 0.06 |

| (S)-Metoprolol | β2 | 6.28 ± 0.06 |

| (R)-Metoprolol | β2 | 4.52 ± 0.09 |

Data presented as mean ± S.D.

Signaling Pathways Modulated by Metoprolol

Metoprolol, by blocking the β1-adrenergic receptor, inhibits the canonical Gs protein signaling pathway. Under normal physiological conditions, agonist binding to the β1-AR activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[3][4] Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[3] PKA proceeds to phosphorylate various intracellular proteins, leading to increased heart rate and contractility. Metoprolol's antagonism of the β1-AR disrupts this cascade. The primary adenylyl cyclase isoforms in the heart are types 5 and 6 (AC5/6).[5][6]

Experimental Protocols

Radioligand Binding Assay for Metoprolol Affinity Determination

This protocol describes a competitive binding assay to determine the affinity of metoprolol for β1-adrenergic receptors using a radiolabeled antagonist.

Materials:

-

Membrane preparation from a tissue source rich in β1-adrenergic receptors (e.g., guinea pig left ventricular free wall).

-

Radioligand: [125I]-(S)-pindolol.

-

Unlabeled metoprolol (both (S)- and (R)-enantiomers).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparations with a fixed concentration of [125I]-(S)-pindolol and a range of concentrations of unlabeled (S)-metoprolol or (R)-metoprolol.

-

Incubate at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-selective β-blocker (e.g., 10 µM propranolol) is included.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of metoprolol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Chiral HPLC for Separation of Metoprolol Enantiomers

This protocol outlines a method for the separation and quantification of (S)- and (R)-metoprolol from biological samples.[7][8]

Materials:

-

HPLC system with a fluorescence or mass spectrometry detector.

-

Chiral stationary phase column (e.g., Chiralcel OD).[8]

-

Mobile phase: A mixture of n-Hexane, Ethanol, Diethylamine, and Acetic Acid (e.g., 40:60:0.2:0.2 v/v/v/v).[7]

-

Metoprolol standards (racemic, (S)-, and (R)-enantiomers).

-

Internal standard.

Procedure:

-

Sample Preparation:

-

Thaw plasma or urine samples.

-

Add the internal standard.

-

Perform liquid-liquid or solid-phase extraction to isolate metoprolol enantiomers.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the chiral HPLC column.

-

Elute the enantiomers with the mobile phase at a constant flow rate.

-

-

Detection and Quantification:

-

Detect the separated enantiomers using the appropriate detector.

-

Generate a calibration curve using the metoprolol standards to quantify the concentration of each enantiomer in the sample.

-

Conclusion

The therapeutic effects of metoprolol are a direct consequence of its specific interaction with β1-adrenergic receptors. The stereoselective nature of this binding, with the (S)-enantiomer demonstrating significantly higher affinity, is a fundamental aspect of its pharmacology. By competitively inhibiting the β1-AR, metoprolol effectively dampens the downstream Gs-adenylyl cyclase-cAMP-PKA signaling cascade, leading to its well-established cardiovascular benefits. The experimental protocols detailed in this guide provide a framework for the continued investigation of metoprolol and the development of next-generation cardiovascular therapeutics with improved receptor selectivity and pharmacological profiles.

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signal transduction between beta-receptors and adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Coupling of β1-adrenergic receptor to type 5 adenylyl cyclase and its physiological relevance in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Genetic Variants Influencing Metoprolol Metabolism for Research and Development Professionals

Version: 1.0

Introduction

Metoprolol (B1676517) is a cardioselective β-1 adrenergic receptor blocker widely prescribed for cardiovascular diseases, including hypertension, angina, and heart failure.[1][2] Despite its extensive use, clinical response and tolerability to metoprolol vary significantly among individuals.[1] This variability is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism. This guide provides an in-depth technical overview of the key genetic variants that influence metoprolol's pharmacokinetics and pharmacodynamics, with a focus on the cytochrome P450 2D6 (CYP2D6) gene. Understanding this relationship is critical for researchers, scientists, and drug development professionals aiming to optimize β-blocker therapy and develop personalized medicine strategies.

Metoprolol Metabolism Pathway

Metoprolol is extensively metabolized in the liver, with approximately 95% of an administered dose being eliminated as metabolites in the urine.[3] The metabolism is predominantly carried out by cytochrome P450 enzymes, with CYP2D6 playing the most critical role.[4][5] The three primary metabolic pathways are:

-

O-demethylation (~65%): This is the principal route of metabolism, leading to the formation of O-demethylmetoprolol. This metabolite is transient and rapidly oxidized to the inactive metoprolol acid.[5][6]

-

α-hydroxylation (~10%): This pathway produces α-hydroxymetoprolol, a metabolite that retains some pharmacological activity, estimated to be about one-tenth the potency of the parent drug.[5]

-

N-dealkylation (~10%): A minor pathway that also contributes to metoprolol's breakdown.[5]

While CYP2D6 is the primary enzyme, other CYPs, including CYP3A4, CYP2B6, and CYP2C9, contribute to a lesser extent to all three metabolic routes.[7][8]

References

- 1. Impact of CYP2D6 polymorphisms on clinical efficacy & tolerability of metoprolol tartrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Metoprolol - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

A Technical Guide to the Role of CYP2D6 in Metoprolol Pharmacokinetics

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metoprolol (B1676517), a cardioselective β-1 adrenergic receptor blocker, is a cornerstone therapy for a multitude of cardiovascular diseases.[1][2] Its clinical efficacy and safety are highly variable, a phenomenon largely attributable to its extensive metabolism by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[3][4][5] Genetic variations in the CYP2D6 gene lead to distinct phenotypes of enzyme activity, ranging from poor to ultrarapid metabolism. These variations significantly alter metoprolol plasma concentrations, influencing both therapeutic outcomes and the risk of adverse events. This guide provides an in-depth technical overview of the metabolic pathways of metoprolol, the impact of CYP2D6 genetic polymorphisms on its pharmacokinetics, the resulting clinical implications, and detailed experimental protocols for studying this critical drug-gene interaction.

Metoprolol Metabolism and the Central Role of CYP2D6

Metoprolol is administered as a racemic mixture of R- and S-enantiomers and undergoes extensive hepatic first-pass metabolism, with approximately 95% of an administered dose recovered in the urine as metabolites.[6] While several cytochrome P450 enzymes are involved, CYP2D6 is the principal enzyme, responsible for about 70-80% of its metabolism.[7]

The metabolism of metoprolol proceeds via three primary oxidative pathways:

-

O-demethylation (~65%): This is the main metabolic route, leading to the formation of O-demethylmetoprolol, which is subsequently oxidized to the inactive metoprolol acid.[1][8]

-

α-hydroxylation (~10%): This pathway produces α-hydroxymetoprolol, an active metabolite with approximately one-tenth the β-blocking potency of the parent drug.[8] This reaction is almost exclusively catalyzed by CYP2D6 and is stereoselective for the S-metoprolol enantiomer.[8][9]

-

N-dealkylation (~10%): This is a minor pathway that forms N-desisopropyl metoprolol.[8]

While CYP2D6 is dominant, minor contributions to all three pathways are made by CYP3A4, CYP2B6, and CYP2C9.[6][8][9] The metabolism is also stereoselective; in individuals with normal CYP2D6 function, the clearance of R-metoprolol is approximately 40% higher than that of S-metoprolol.[6][9][10]

The Impact of CYP2D6 Genetic Polymorphism

The CYP2D6 gene is highly polymorphic, with over 100 known variant alleles, leading to significant interindividual differences in enzyme activity.[3][4] These genetic variations are used to classify individuals into distinct metabolizer phenotypes based on an activity score system, where scores are assigned to each allele.[1]

CYP2D6 Phenotype Classification:

| Phenotype | Activity Score | Implication for Metoprolol Metabolism | Prevalence (Approximate) |

|---|---|---|---|

| Ultrarapid Metabolizer (UM) | >2.25 | Increased metabolism, lower drug exposure | Varies by ethnicity |

| Normal Metabolizer (NM) | 1.25 to 2.25 | Normal metabolism (previously Extensive Metabolizer, EM) | Majority of population |

| Intermediate Metabolizer (IM) | >0 to <1.25 | Decreased metabolism, higher drug exposure | Varies by ethnicity |

| Poor Metabolizer (PM) | 0 | Absent metabolism, markedly increased drug exposure | 5-10% of Caucasians, ~2% in other populations[1][11] |

Quantitative Effects of CYP2D6 Phenotype on Metoprolol Pharmacokinetics

The CYP2D6 genotype is a major determinant of metoprolol plasma concentrations. A clear gene-dose effect is observed, where the systemic exposure to metoprolol is inversely proportional to the number of active CYP2D6 alleles.[12] Poor Metabolizers (PMs) exhibit several-fold higher plasma concentrations compared to Normal Metabolizers (NMs), while Ultrarapid Metabolizers (UMs) have significantly lower concentrations.

Table 1: Comparison of Metoprolol Pharmacokinetic Parameters by CYP2D6 Phenotype

| Parameter | UM vs. PM Fold Difference | NM (EM) vs. PM Fold Difference | Reference |

|---|---|---|---|

| Peak Plasma Conc. (Cmax) | 5.3 | 2.3 | [10][12][13] |

| Area Under the Curve (AUC) | 13.0 | 4.9 | [10][12][13] |

| Elimination Half-Life (T½) | 2.6 | 2.3 | [10][12][13] |

| Apparent Oral Clearance (CL/F) | 15.0 | 5.9 |[10][12][13] |

Data compiled from meta-analyses of studies administering a single oral dose of immediate-release metoprolol.

For instance, the half-life of metoprolol is extended from a typical 3-4 hours in NMs to 7-9 hours in PMs.[6] This leads to a marked accumulation of the drug and an increased risk of concentration-dependent side effects.

Clinical Implications and Dosing Recommendations

The profound pharmacokinetic variability directly translates into differences in clinical response and tolerability.

-

Poor Metabolizers (PMs): Due to significantly higher metoprolol concentrations (up to 5-fold), PMs experience a greater reduction in heart rate and blood pressure.[4][11] This increases the risk of adverse effects, most notably bradycardia (a heart rate less than 60 bpm) and hypotension.[2][6][11] Studies have shown a fivefold higher risk for developing adverse effects in PMs.[14]

-

Intermediate Metabolizers (IMs): IMs also have increased metoprolol concentrations, though to a lesser extent than PMs.[11][15] They may experience greater heart rate reduction.[1]

-

Ultrarapid Metabolizers (UMs): UMs have lower plasma concentrations, which may lead to reduced efficacy at standard doses.[7][11] They may require higher doses to achieve the desired therapeutic effect, such as heart rate control.[7][16]

These findings have led to the development of genotype-guided dosing recommendations by consortia like the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG).

Table 2: Summary of Genotype-Guided Metoprolol Dosing Recommendations

| Phenotype | CPIC Recommendation | DPWG Recommendation |

|---|---|---|

| Ultrarapid (UM) | No specific recommendation due to insufficient evidence of diminished effectiveness. | If efficacy is insufficient at 200 mg/day, consider increasing the dose up to 2.5 times the standard dose or select an alternative.[11] |

| Normal (NM) | Initiate therapy with the standard starting dose. | No action required.[11] |

| Intermediate (IM) | Initiate therapy with the standard starting dose. | Use smaller dose titration steps and/or prescribe no more than 50% of the standard dose.[11] |

| Poor (PM) | Initiate therapy with the lowest recommended starting dose and titrate carefully. Consider an alternative beta-blocker. | Use smaller dose titration steps and/or prescribe no more than 25% of the standard dose.[11] |

Experimental Protocols

Protocol for CYP2D6 Genotyping

The objective of CYP2D6 genotyping is to identify single nucleotide polymorphisms (SNPs), insertions/deletions, and most critically, copy number variations (CNVs) like gene deletions (5) and duplications to accurately predict the metabolizer phenotype.[17]

Methodologies: A variety of validated technologies are available for clinical genotyping:[18]

-

Real-Time PCR (qPCR): TaqMan® assays are commonly used for detecting specific SNPs and CNVs.[18][19] This method is robust, efficient, and cost-effective for targeted genotyping.[19]

-

PCR-RFLP: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism is a classic method but can be labor-intensive.[14]

-

Microarrays: Platforms like the PharmacoScan™ array can interrogate a wide range of variants simultaneously.[18]

-

Sequencing: Sanger sequencing and Next-Generation Sequencing (NGS) panels (e.g., Ion AmpliSeq) provide comprehensive sequence information.[18]

-

Long-Range PCR (L-PCR): This is essential for characterizing complex structural variants and hybrids.[18]

Workflow:

-

Sample Collection: Collect genomic DNA from peripheral blood (via venipuncture) or buccal cells (via saliva collection kits or cheek swabs).[19]

-

DNA Extraction: Isolate high-quality genomic DNA using a validated commercial kit (e.g., Qiagen, Promega).

-

Genotyping Assays:

-

Data Analysis & Interpretation:

-

Combine SNP and CNV results to determine the diplotype (the pair of alleles on the maternal and paternal chromosomes).[20]

-

Assign an activity score to each allele (e.g., *1=1, *10=0.5, *4=0).

-

Sum the scores of the two alleles to get the total diplotype activity score.

-

Translate the activity score into the predicted phenotype (PM, IM, NM, UM) based on established guidelines (e.g., CPIC).[11]

-

References

- 1. Impact of CYP2D6 polymorphisms on clinical efficacy & tolerability of metoprolol tartrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Metoprolol's Lowering of the Pulse in Ultra-Rapid Metabolizers of CYP2D6 [ebmconsult.com]

- 8. ClinPGx [clinpgx.org]

- 9. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A meta-analysis of CYP2D6 metabolizer phenotype and metoprolol pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. META-ANALYSIS OF CYP2D6 METABOLIZER PHENOTYPE AND METOPROLOL PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Increased frequency of cytochrome P450 2D6 poor metabolizers among patients with metoprolol-associated adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Impact of the ultrarapid metabolizer genotype of cytochrome P450 2D6 on metoprolol pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. labcorp.com [labcorp.com]

- 18. researchgate.net [researchgate.net]

- 19. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]

- 20. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Metoprolol's Effects on Non-Cardiac Beta-1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of metoprolol (B1676517), a cardioselective beta-1 adrenergic receptor antagonist, on non-cardiac beta-1 receptors. The document delves into the quantitative aspects of metoprolol's binding affinity, its influence on key physiological processes in non-cardiac tissues, detailed experimental protocols for studying these effects, and visual representations of the underlying signaling pathways.

Introduction to Metoprolol and Non-Cardiac Beta-1 Receptors

Metoprolol is a widely prescribed beta-blocker primarily used for cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1] Its therapeutic action is mainly attributed to its selective blockade of beta-1 adrenergic receptors (β1-ARs) in cardiac tissue.[1] However, β1-ARs are also expressed in various non-cardiac tissues, including the kidneys, adipose tissue, and the brain, where they mediate distinct physiological responses.[2][3] Metoprolol's interaction with these non-cardiac receptors contributes to its overall pharmacological profile and can lead to both therapeutic and off-target effects. Understanding these interactions is crucial for optimizing drug therapy and for the development of more selective beta-blockers.

Quantitative Data on Metoprolol's Receptor Binding and Physiological Effects

The following tables summarize the quantitative data on metoprolol's binding affinity for beta-1 and beta-2 adrenergic receptors and its physiological effects in key non-cardiac tissues.

Table 1: Metoprolol Binding Affinity

| Receptor Subtype | Tissue/Cell Line | Ligand | Ki (nM) | pKi (-log Ki) | Reference |

| β1-Adrenergic | Guinea Pig Left Ventricle | (S)-Metoprolol | 1.86 | 7.73 ± 0.10 | [4] |

| β1-Adrenergic | Guinea Pig Left Ventricle | (R)-Metoprolol | 10,000 | 5.00 ± 0.06 | [4] |

| β2-Adrenergic | Guinea Pig Soleus Muscle | (S)-Metoprolol | 52.5 | 6.28 ± 0.06 | [4] |

| β2-Adrenergic | Guinea Pig Soleus Muscle | (R)-Metoprolol | 30,200 | 4.52 ± 0.09 | [4] |

Table 2: Effects of Metoprolol on Renal Function

| Parameter | Species/Model | Metoprolol Dose | Effect | Reference |

| Plasma Renin Activity (PRA) | Hypertensive Patients | 200 mg/day | -48% after 1 week | [5] |

| Sodium Excretion | Rats with Congestive Heart Failure | 1.5 mg/kg/h | 54 ± 4% increase in excretion of a sodium load | [6] |

| Renal Plasma Flow (RPF) | Healthy Humans | 100 mg (oral) | No significant change | [1] |

| Glomerular Filtration Rate (GFR) | Healthy Humans | 100 mg (oral) | No significant change | [1] |

Table 3: Effects of Metoprolol on Adipose Tissue

| Parameter | Species/Model | Metoprolol Dose | Effect | Reference |

| Lipolysis (Isoproterenol-induced) | Human Adipose Tissue (in vitro) | Varies | Competitive inhibition | [7] |

| Plasma Free Fatty Acids | Hypertensive Patients | 100 mg twice daily | No significant change under basal conditions | [1] |

| Plasma Glycerol (B35011) | Hypertensive Patients | 50-150 mg three times daily | No increase during submaximal work | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for Metoprolol Affinity

This protocol is adapted from methodologies used to determine the binding affinity of beta-blockers.[8][9]

Objective: To determine the inhibitory constant (Ki) of metoprolol for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from guinea pig left ventricle for β1 and soleus muscle for β2).

-

Radioligand (e.g., [125I]-(S)-pindolol).

-

Unlabeled metoprolol (S- and R-enantiomers).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay.

-

Competition Binding Assay:

-

Set up a series of tubes containing a fixed concentration of the radioligand and increasing concentrations of unlabeled metoprolol.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective beta-blocker like propranolol).

-

Add the cell membrane preparation to each tube to initiate the binding reaction.

-

Incubate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the metoprolol concentration.

-

Determine the IC50 value (the concentration of metoprolol that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Lipolysis Assay

This protocol is based on methods for measuring lipolysis in adipocytes.[5][10][11]

Objective: To assess the effect of metoprolol on catecholamine-induced lipolysis in adipocytes.

Materials:

-

Isolated adipocytes (e.g., from human or rat adipose tissue).

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose.

-

Isoproterenol (B85558) (a non-selective beta-agonist).

-

Metoprolol.

-

Glycerol assay kit.

Procedure:

-

Adipocyte Isolation: Isolate adipocytes from adipose tissue by collagenase digestion.

-

Incubation:

-

Pre-incubate the isolated adipocytes in KRBB in the presence of various concentrations of metoprolol for a defined period (e.g., 15 minutes).

-

Stimulate lipolysis by adding a fixed concentration of isoproterenol.

-

Include control groups with no metoprolol and no isoproterenol (basal lipolysis).

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

-

-

Sample Collection: At the end of the incubation, collect the infranatant (the aqueous layer below the floating adipocytes) for glycerol measurement.

-

Glycerol Measurement: Determine the glycerol concentration in the collected samples using a commercial glycerol assay kit. Glycerol release is a direct measure of lipolysis.

-

Data Analysis: Plot the glycerol release against the concentration of metoprolol to determine its inhibitory effect on isoproterenol-stimulated lipolysis.

Plasma Renin Activity (PRA) Assay

This protocol is a generalized procedure based on radioimmunoassay methods for PRA.[8][12][13]

Objective: To measure the effect of metoprolol on plasma renin activity.

Materials:

-

Blood collection tubes containing EDTA.

-

Angiotensin I radioimmunoassay (RIA) kit.

-

pH meter and buffers.

-

Incubator and water bath.

-

Gamma counter.

Procedure:

-

Sample Collection: Collect blood samples from subjects before and after metoprolol administration into pre-chilled EDTA tubes. Centrifuge the blood at 4°C to separate the plasma.

-

Angiotensin I Generation:

-

Divide each plasma sample into two aliquots.

-

Incubate one aliquot at 37°C for a defined period (e.g., 1.5 hours) to allow renin to generate angiotensin I from angiotensinogen.

-

Keep the second aliquot at 4°C during the incubation period to serve as a blank (to measure pre-existing angiotensin I).

-

The pH of the plasma is typically adjusted to around 6.0 to optimize renin activity, and inhibitors of angiotensinases and converting enzymes are added.

-

-

Radioimmunoassay:

-

Perform a competitive RIA to quantify the amount of angiotensin I in both the incubated and blank samples.

-

This involves incubating the samples with a known amount of 125I-labeled angiotensin I and a specific anti-angiotensin I antibody.

-

Separate the antibody-bound and free angiotensin I (e.g., using charcoal dextran).

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis:

-

Calculate the net amount of angiotensin I generated during the incubation by subtracting the concentration in the blank from the incubated sample.

-

Express the PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).

-

Compare the PRA values before and after metoprolol treatment to determine the drug's effect.

-

Signaling Pathways and Visualizations

Metoprolol, by blocking β1-ARs, inhibits the downstream signaling cascades initiated by catecholamines. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][14] PKA then phosphorylates various downstream targets, leading to tissue-specific physiological responses.

Beta-1 Adrenergic Signaling in Juxtaglomerular Cells of the Kidney

In the kidney, β1-ARs are predominantly located on the juxtaglomerular (JG) cells.[2][3] Stimulation of these receptors by catecholamines is a primary mechanism for renin release. Metoprolol's blockade of these receptors leads to a reduction in renin secretion, contributing to its antihypertensive effect.[15]

Beta-1 Adrenergic Signaling in Adipocytes

In adipose tissue, β1-ARs, along with other beta-adrenergic subtypes, play a role in regulating lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol.[2][16] PKA, activated by β1-AR stimulation, phosphorylates key enzymes and proteins involved in this process, such as Hormone-Sensitive Lipase (HSL) and Perilipin.[17][18]

Conclusion

Metoprolol's effects extend beyond the cardiovascular system, with significant interactions at non-cardiac beta-1 adrenergic receptors. Its blockade of β1-ARs in the kidneys and adipose tissue modulates crucial physiological processes, including renin secretion and lipolysis. A thorough understanding of these non-cardiac effects, supported by quantitative data and detailed experimental methodologies, is essential for the rational use of metoprolol and the development of future beta-blocker therapies with improved tissue selectivity and safety profiles. The signaling pathways outlined provide a framework for further investigation into the intricate molecular mechanisms underlying metoprolol's diverse pharmacological actions.

References

- 1. Effects of acute beta-adrenoceptor blockade with metoprolol on the renal response to dopamine in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Beta 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Effect of metoprolol administration on renal sodium handling in experimental congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. cdn.mdedge.com [cdn.mdedge.com]

- 9. β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]

- 12. benchchem.com [benchchem.com]

- 13. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of β1/β2 adrenergic receptor gene deficient on the expression of renin in juxtaglomerular granular cells [cjn.org.cn]

- 15. Neural Control of Renin Secretion Rate - Neural Control of Renal Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. The beta-adrenergic receptors and the control of adipose tissue metabolism and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PKA phosphorylates and inactivates AMPKα to promote efficient lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. joe.bioscientifica.com [joe.bioscientifica.com]

Metoprolol's Potential in Neurological Disorder Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a cardioselective β1-adrenergic receptor antagonist, has long been a cornerstone in the management of cardiovascular diseases. However, a growing body of preclinical and clinical research has illuminated its potential therapeutic applications in a range of neurological disorders. This technical guide provides an in-depth exploration of the current state of research into metoprolol's role in neurology, with a focus on Traumatic Brain Injury (TBI), Anxiety Disorders, Alzheimer's Disease (AD), and Parkinson's Disease (PD). We delve into the molecular mechanisms of action, summarize key quantitative findings, detail experimental protocols from pivotal studies, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the repurposing of metoprolol for neurological applications.

Introduction: The Emerging Neurological Significance of a Cardiac Drug

Metoprolol's primary mechanism of action involves the competitive blockade of β1-adrenergic receptors, which are predominantly located in the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Beyond its well-established cardiovascular effects, metoprolol's ability to cross the blood-brain barrier, albeit moderately, allows it to exert influence within the central nervous system (CNS).[2] The CNS is replete with β-adrenergic receptors, which play crucial roles in neurotransmission, neuroinflammation, and cerebral blood flow regulation. By modulating these receptors, metoprolol presents a compelling case for investigation in a variety of neurological conditions.

Core Mechanism of Action in the Central Nervous System

Metoprolol is a moderately lipophilic beta-blocker, a property that facilitates its passage across the blood-brain barrier.[2] Within the CNS, it primarily antagonizes β1-adrenergic receptors located on neurons, microglia, and astrocytes.[3][4] The downstream effects of this antagonism are multifaceted and form the basis of its potential therapeutic efficacy in neurological disorders.

Modulation of Neurotransmitter Systems

By blocking β1-adrenergic receptors, metoprolol can alter the release and signaling of neurotransmitters, most notably norepinephrine. This modulation can influence neuronal excitability and network activity in brain regions critical for motor control, mood, and cognition.

Anti-inflammatory Effects

Neuroinflammation, mediated by microglia and astrocytes, is a common pathological feature of many neurological disorders. β-adrenergic signaling is known to play a role in regulating the activation state of these glial cells.[5] Metoprolol has been shown to possess anti-inflammatory properties, potentially by dampening the pro-inflammatory responses of microglia and astrocytes.[6]

Regulation of Cerebral Blood Flow

β1-adrenergic receptors are involved in the regulation of cerebral vascular tone. While the effects of metoprolol on cerebral blood flow (CBF) are complex and can be context-dependent, some studies suggest it may not negatively impact CBF and, in some instances, could improve microcirculation.[7][8]

Metoprolol in Traumatic Brain Injury (TBI)

Rationale for Use

Following a TBI, a systemic inflammatory response and a surge in catecholamines can exacerbate secondary brain injury. Metoprolol's ability to mitigate the effects of this catecholamine surge and its potential anti-inflammatory properties provide a strong rationale for its investigation in TBI.

Summary of Quantitative Data

| Study Type | Population | Intervention | Key Findings | p-value | Reference |

| Retrospective Analysis | 914 severe TBI patients | Metoprolol vs. No Beta-Blockers | Improved survival in the metoprolol group (78% vs. 68%) | p = 0.04 | [7][9] |

| Kaplan-Meier Survival Analysis | Propensity-matched cohort of 356 severe TBI patients | Metoprolol vs. No Beta-Blockers | Significant survival advantage for the metoprolol group | p = 0.011 | [5][7] |

| Retrospective Analysis | 914 severe TBI patients | Metoprolol vs. No Beta-Blockers | No significant difference in mean heart rate | p = 0.99 | [7][9] |

Detailed Experimental Protocols

Representative Clinical Study Protocol: Retrospective Analysis of Metoprolol in Severe TBI [5][7][9]

-

Study Design: A 7-year retrospective analysis was performed at a level-1 trauma center.

-

Patient Population: All blunt TBI patients aged >16 years with a head abbreviated injury scale of 4 or 5, admitted to the ICU, were included.

-

Groups: Patients were stratified into two groups: those who received metoprolol and those who received no beta-blockers.

-

Matching: Propensity score matching was used to create a 1:1 matched cohort, controlling for age, gender, race, admission vital signs, Glasgow Coma Scale (GCS), Injury Severity Score (ISS), mean heart rate, and standard deviation of heart rate during ICU admission.

-

Primary Outcome: The primary outcome measure was mortality.

-

Statistical Analysis: Kaplan-Meier survival analysis and log-rank tests were used to compare survival between the groups.

Signaling Pathways and Experimental Workflows

Metoprolol in Anxiety Disorders

Rationale for Use

The physical symptoms of anxiety, such as tachycardia and tremor, are mediated by the sympathetic nervous system. Metoprolol's ability to block the peripheral effects of adrenaline makes it a logical candidate for managing these somatic manifestations of anxiety.[10]

Summary of Quantitative Data

| Study Type | Population | Intervention | Dosage | Key Findings | Reference |

| Case Study | 81-year-old male | Metoprolol | 25 mg/day | Onset of anxiety and other neuropsychiatric symptoms | [11] |

| Randomized Controlled Trial | Recently bereaved individuals | Metoprolol with aspirin (B1665792) | 25 mg/day | Significant reduction in anxiety levels over six weeks | [11][[“]] |

| Double-Blind Study | 98 patients undergoing elective surgery | Metoprolol with diazepam | Not specified | Patients were significantly less anxious and better sedated | [[“]] |

| Prospective Study | Chronic heart failure patients with neuropsychiatric disorders | Metoprolol | 23.75 or 47.5 mg/day | Significant decrease in anxiety levels (HADS score) | [9][11] |

Detailed Experimental Protocols

Representative Clinical Trial Protocol: Metoprolol in Bereavement-Related Anxiety [11][[“]]

-

Study Design: A randomized, controlled trial.

-

Patient Population: Recently bereaved individuals.

-

Inclusion/Exclusion Criteria: Specific criteria for what constitutes "recent bereavement" and exclusion of individuals with contraindications to metoprolol or aspirin would be defined in a full protocol.

-

Intervention: Daily administration of 25 mg metoprolol combined with aspirin.

-

Control: Placebo.

-

Duration: Six weeks.

-

Primary Outcome: Change in anxiety levels, typically measured using a validated scale such as the Hamilton Anxiety Rating Scale (HAM-A) or the Beck Anxiety Inventory (BAI).

-

Statistical Analysis: Comparison of the change in anxiety scores between the intervention and control groups using appropriate statistical tests (e.g., t-test or ANCOVA).

Signaling Pathways and Experimental Workflows

References

- 1. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noradrenergic modulation of subthalamic nucleus activity in human: metoprolol reduces spiking activity in microelectrod… [ouci.dntb.gov.ua]

- 3. Adrenergic β1 Receptors | Adrenergic Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Stress-induced microglial activation occurs through β-adrenergic receptor: noradrenaline as a key neurotransmitter in microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Noradrenergic modulation of subthalamic nucleus activity in human: metoprolol reduces spiking activity in microelectrode recordings during deep brain stimulation surgery for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neuromics.com [neuromics.com]

- 9. Impact of metoprolol treatment on mental status of chronic heart failure patients with neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

cellular signaling pathways affected by metoprolol

An In-depth Technical Guide on the Core Cellular Signaling Pathways Affected by Metoprolol (B1676517)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone therapeutic agent in cardiovascular medicine. Its primary mechanism of action involves the competitive inhibition of the canonical G-protein coupled receptor (GPCR) signaling cascade, which is well-documented. However, contemporary research has unveiled a more complex signaling profile, indicating that metoprolol's effects extend beyond simple receptor blockade to include biased agonism and modulation of inflammatory and oxidative stress pathways. This technical guide provides a comprehensive overview of the , supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and drug development.

The Canonical Signaling Pathway: β1-Adrenergic Receptor Blockade

Metoprolol's principal therapeutic effect is achieved by selectively antagonizing β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2][3] This action disrupts the signaling cascade initiated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

The Gs-cAMP-PKA Axis

The binding of catecholamines to the β1-adrenergic receptor activates the associated stimulatory G-protein (Gs).[4] This triggers adenylyl cyclase to synthesize the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous intracellular proteins.[1] This phosphorylation cascade results in increased heart rate, myocardial contractility, and cardiac output.[3][5] Metoprolol competitively blocks the β1-receptor, preventing this activation and thereby reducing intracellular cAMP synthesis and subsequent PKA activity.[1][6]

Caption: Metoprolol's inhibition of the canonical β1-adrenergic signaling pathway.

Quantitative Data: Impact on cAMP Levels

The effect of β-blockers on cAMP levels is a key measure of their activity. While specific percentages vary by cell type and experimental conditions, the inhibitory effect is consistently observed.

| Drug | Cell Type | Agonist | Effect on cAMP Level | Reference |

| Metoprolol | Human Lymphocytes | Isoproterenol | Increased cAMP after 6 months of treatment in CHF patients | [7] |

| Metoprolol | Hypertensive Patients' Platelets | Basal | Higher basal cAMP level compared to propranolol (B1214883) treatment | [8] |

| Propranolol | Hypertensive Patients' Platelets | Basal | Lower basal cAMP level compared to metoprolol treatment | [8] |

Non-Canonical and Off-Target Signaling Pathways

Emerging evidence reveals that metoprolol's mechanism of action is more nuanced, involving pathways independent of G-protein signaling and extending to inflammatory and oxidative stress responses.

Biased Agonism and β-Arrestin Signaling

Some β-blockers, including metoprolol, can act as "biased ligands".[2][9] This means that while they block G-protein-mediated signaling, they can simultaneously activate G-protein-independent pathways mediated by β-arrestin.[2][9] For metoprolol, this has been shown to involve G-protein-coupled receptor kinase 5 (GRK5) and β-arrestin2.[2][9] This specific signaling cascade has been implicated in inducing the expression of fibrotic genes, which may contribute to cardiac fibrosis and dysfunction in certain contexts.[2][9] This highlights the complexity of β-blocker pharmacology, where a drug can be an antagonist for one pathway but an agonist for another at the same receptor.[9]

Caption: Metoprolol as a biased ligand activating GRK5/β-arrestin2 signaling.

Modulation of Inflammatory Pathways

Metoprolol has demonstrated significant anti-inflammatory properties.[10][11] It can reduce the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and chemokine (C-X-C motif) ligand 1 (CXCL1).[11] In high-glucose conditions, metoprolol has been shown to decrease the activation of the pro-inflammatory ERK1/2/cPLA₂/COX2 axis in retinal endothelial cells.[12] This suggests that part of its cardioprotective effect, particularly post-myocardial infarction, may be due to its ability to abrogate exacerbated inflammation by limiting neutrophil hyperactivation.[13][14]

| Parameter | Animal Model / Cell Type | Condition | Metoprolol Dosage | Result | Reference |

| Serum TNF-α | ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour | ~30% reduction vs. Control | [11] |

| Serum CXCL1 | ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour | ~30% reduction vs. Control | [11] |

| Plaque Macrophages | ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour | Significantly decreased vs. Control | [11] |

| Serum TNF-α, IL-6, IL-1β | Rats | Coronary Heart Disease | Not specified | Markedly decreased vs. Model | [15] |

| Phospho-ERK1/2 | HREC | High Glucose (25 mM) | 10 µM | Prevented increase vs. High Glucose alone | [12][16] |

Impact on Oxidative Stress Signaling